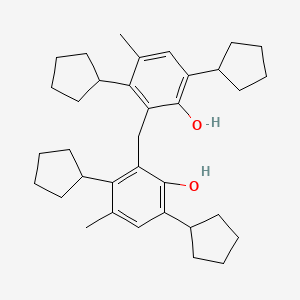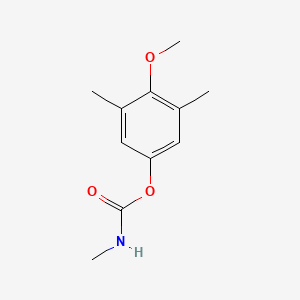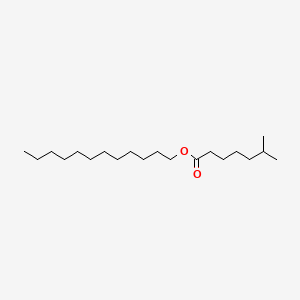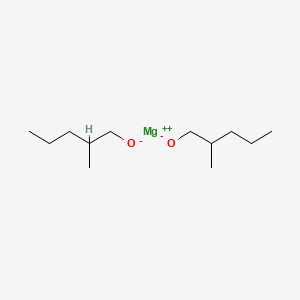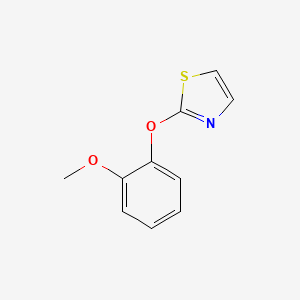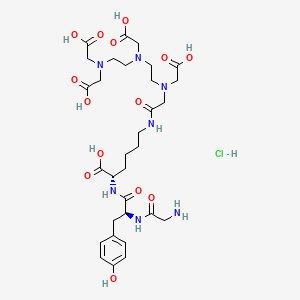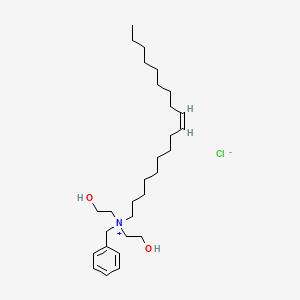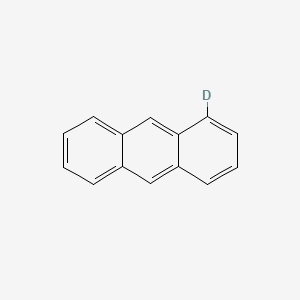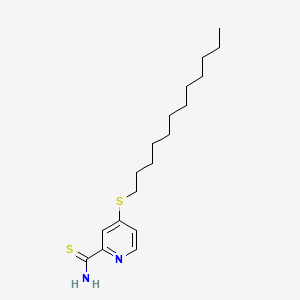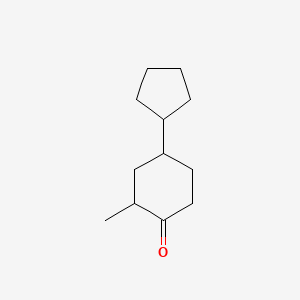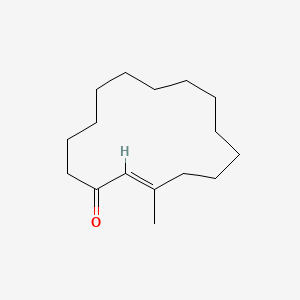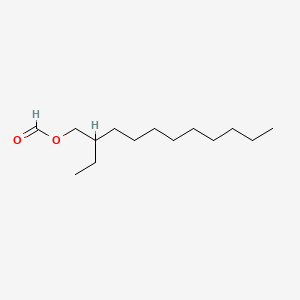
Diisotridecyl azelate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diisotridecyl azelate, also known as nonanedioic acid, bis(11-methyldodecyl) ester, is an organic compound with the molecular formula C₃₅H₆₈O₄. It is a diester derived from azelaic acid and isotridecyl alcohol. This compound is primarily used as a plasticizer in the production of flexible polyvinyl chloride (PVC) and other polymers, enhancing their flexibility and durability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diisotridecyl azelate is synthesized through the esterification of azelaic acid with isotridecyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion. The general reaction scheme is as follows:
Azelaic Acid+2Isotridecyl Alcohol→Diisotridecyl Azelate+2Water
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors. The process is optimized for high yield and purity, often incorporating continuous removal of water and excess alcohol. The final product is purified through distillation and filtration to remove any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Diisotridecyl azelate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bonds in the presence of water and an acid or base catalyst, resulting in the formation of azelaic acid and isotridecyl alcohol. Transesterification involves the exchange of the ester groups with another alcohol, forming a new ester and releasing isotridecyl alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water, heat.
Transesterification: Alcohol, acid or base catalyst, heat.
Major Products Formed:
Hydrolysis: Azelaic acid and isotridecyl alcohol.
Transesterification: New ester and isotridecyl alcohol.
Applications De Recherche Scientifique
Diisotridecyl azelate has several applications in scientific research and industry:
Chemistry: Used as a plasticizer in the production of flexible polymers, enhancing their mechanical properties.
Biology: Investigated for its potential as a biodegradable plasticizer, reducing environmental impact.
Medicine: Explored for its use in drug delivery systems due to its biocompatibility and ability to enhance the flexibility of polymeric drug carriers.
Industry: Widely used in the production of flexible PVC, coatings, adhesives, and sealants.
Mécanisme D'action
The primary mechanism of action of diisotridecyl azelate as a plasticizer involves its ability to insert itself between polymer chains, reducing intermolecular forces and increasing the flexibility of the material. This results in enhanced mechanical properties, such as increased elongation and reduced brittleness. The molecular targets include the polymer chains themselves, where the ester groups of this compound interact with the polymer matrix, facilitating improved flexibility and durability .
Comparaison Avec Des Composés Similaires
Diethyl azelate: Another ester of azelaic acid, used as a plasticizer and in drug delivery systems.
Dibutyl azelate: Used as a plasticizer and in the production of flexible polymers.
Diisodecyl azelate: Similar in structure and function, used in flexible PVC and other polymers.
Uniqueness: Diisotridecyl azelate is unique due to its longer alkyl chains, which provide superior flexibility and durability compared to shorter-chain esters. This makes it particularly valuable in applications requiring high-performance plasticizers, such as in the automotive and construction industries .
Propriétés
Numéro CAS |
27251-77-0 |
|---|---|
Formule moléculaire |
C35H68O4 |
Poids moléculaire |
552.9 g/mol |
Nom IUPAC |
bis(11-methyldodecyl) nonanedioate |
InChI |
InChI=1S/C35H68O4/c1-32(2)26-20-14-9-5-7-11-18-24-30-38-34(36)28-22-16-13-17-23-29-35(37)39-31-25-19-12-8-6-10-15-21-27-33(3)4/h32-33H,5-31H2,1-4H3 |
Clé InChI |
PNONOHHLPHOHQC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCCCCCOC(=O)CCCCCCCC(=O)OCCCCCCCCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


